molecular formula C6H8N2O3S B6596599 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole CAS No. 252568-49-3

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole

Cat. No.: B6596599
CAS No.: 252568-49-3
M. Wt: 188.21 g/mol
InChI Key: SPXXSCWWBQGVLL-UHFFFAOYSA-N
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Description

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a thiazole ring, a nitrooxyethyl group, and a methyl group. This compound has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole typically involves the reaction of 4-methylthiazole with 2-nitrooxyethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2-nitrooxy-ethyl)-thiazole involves its interaction with specific molecular targets. In the context of neurodegenerative diseases, it has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, enhancing synaptic transmission and improving cognitive function. The compound’s nitrooxyethyl group plays a crucial role in its biological activity by facilitating the release of nitric oxide, which has various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5-(2-nitrooxy-ethyl)-thiazole is unique due to the presence of both the nitrooxyethyl and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl nitrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-5-6(12-4-7-5)2-3-11-8(9)10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXXSCWWBQGVLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCO[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252568-49-3
Record name GT-1061 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252568493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GT-1061 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HUZ92BN9PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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